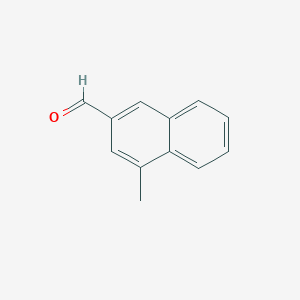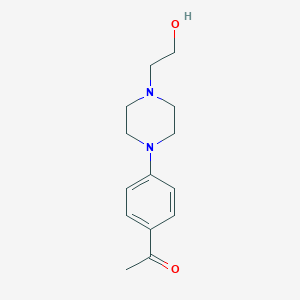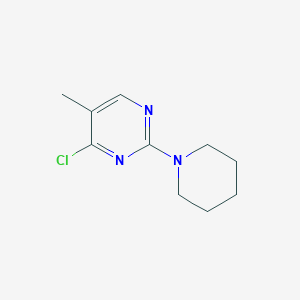
4-Chloro-5-methyl-2-piperidinopyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-5-methyl-2-piperidinopyrimidine (CMP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. CMP is a heterocyclic compound that contains a pyrimidine ring and a piperidine ring, and it has a molecular formula of C9H13ClN4.
Mecanismo De Acción
The mechanism of action of 4-Chloro-5-methyl-2-piperidinopyrimidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 4-Chloro-5-methyl-2-piperidinopyrimidine has been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell cycle progression and apoptosis.
Efectos Bioquímicos Y Fisiológicos
4-Chloro-5-methyl-2-piperidinopyrimidine has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of certain viruses, and reduce inflammation. 4-Chloro-5-methyl-2-piperidinopyrimidine has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-Chloro-5-methyl-2-piperidinopyrimidine is its relatively simple synthesis method, which makes it easy to produce in the laboratory. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different applications.
Direcciones Futuras
There are many potential future directions for the study of 4-Chloro-5-methyl-2-piperidinopyrimidine. One area of interest is its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Another area of interest is its potential as a neuroprotective agent, which could make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 4-Chloro-5-methyl-2-piperidinopyrimidine and to identify potential drug targets.
Métodos De Síntesis
4-Chloro-5-methyl-2-piperidinopyrimidine can be synthesized using a variety of methods, including the reaction of 4-chloro-5-methyl-2-aminopyrimidine with piperidine in the presence of a suitable catalyst. Other methods involve the reaction of 4-chloro-5-methyl-2-pyrimidinone with piperidine or the reaction of 2-chloro-4-methyl-5-nitropyrimidine with piperidine followed by reduction.
Aplicaciones Científicas De Investigación
4-Chloro-5-methyl-2-piperidinopyrimidine has been studied extensively for its potential applications in drug development. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 4-Chloro-5-methyl-2-piperidinopyrimidine has also been shown to inhibit the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinase 2, which are involved in cell proliferation and differentiation.
Propiedades
Número CAS |
141924-02-9 |
|---|---|
Nombre del producto |
4-Chloro-5-methyl-2-piperidinopyrimidine |
Fórmula molecular |
C10H14ClN3 |
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
4-chloro-5-methyl-2-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C10H14ClN3/c1-8-7-12-10(13-9(8)11)14-5-3-2-4-6-14/h7H,2-6H2,1H3 |
Clave InChI |
PMRAHSMOEVKPKR-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(N=C1Cl)N2CCCCC2 |
SMILES canónico |
CC1=CN=C(N=C1Cl)N2CCCCC2 |
Sinónimos |
4-chloro-5-methyl-2-piperidinopyrimidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



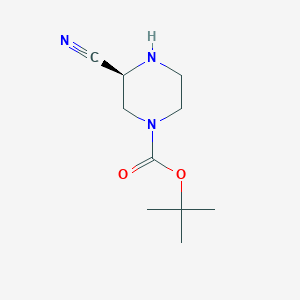
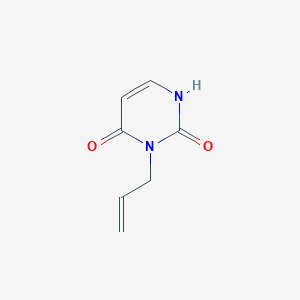
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B168278.png)
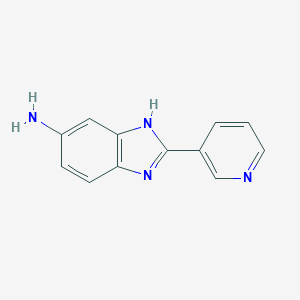
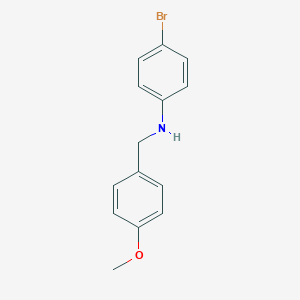
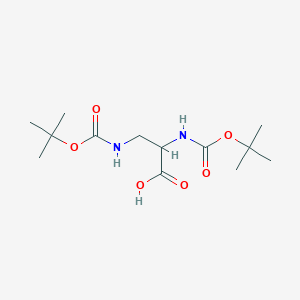
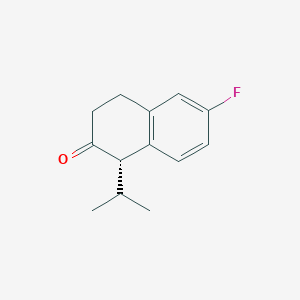
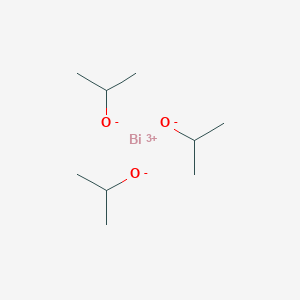
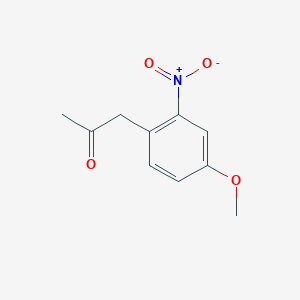
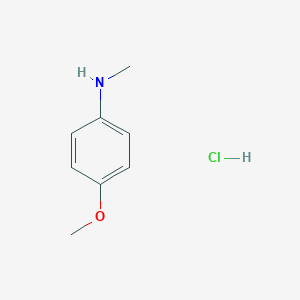
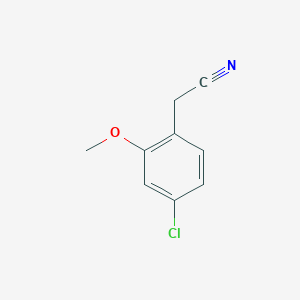
![ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B168331.png)
